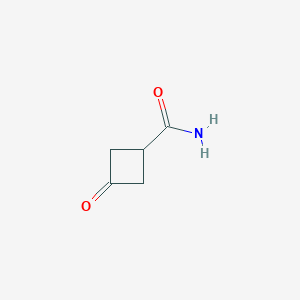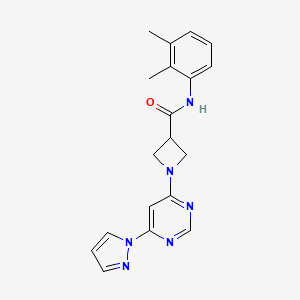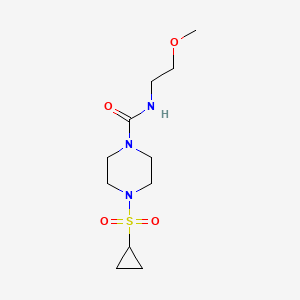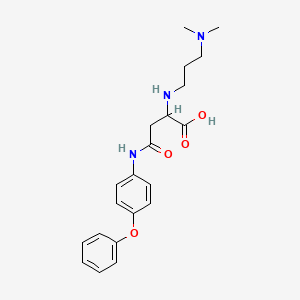![molecular formula C16H10ClFN4OS2 B2722871 7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1207017-18-2](/img/structure/B2722871.png)
7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” is a chemical compound with the molecular formula C16H10ClFN4OS2 and a molecular weight of 392.85. It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Synthesis Analysis
This compound was synthesized as part of a series of small molecules designed to inhibit CDK2, a target for cancer treatment . The synthesis involved the design of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core, with a 2-thienyl group and a 2-chloro-6-fluorobenzylthio group attached. Further structural analysis would require more specific information or computational modeling.Scientific Research Applications
Regioselective Synthesis and Modification
- Regioselective Synthesis : Novel pyrazolo[1,5-a]-[1,3,5]-triazines were synthesized via efficient reactions, demonstrating the compound's utility as a scaffold for developing new chemical entities with potential biological activities (Insuasty et al., 2006).
- Fluorination Techniques : Fluorinated derivatives of benzo[1,2,4]triazin-7-ones, achieved through regioselective fluorination, underline the adaptability of triazine cores in synthesizing compounds with modified electronic properties for further research applications (Mirallai et al., 2019).
Biological Activities
- Anticancer Potential : The synthesis of pyrano[1,2,3]triazine derivatives and their evaluation against liver cancer cell lines illustrate the triazine derivatives' potential in developing novel anticancer agents (Ouf et al., 2014).
- Cytotoxic Activities : New fused triazine derivatives based on 6-methyl-3-thioxo-[1,2,4]triazin-5-one were screened for cytotoxic activities against human cancer cell lines, indicating their significance in medicinal chemistry for cancer treatment (El-All et al., 2016).
Chemical Transformations and Reactivity
- Chemical Transformations : Studies on 7-fluoroalkyl-4,7-dihydroazolo[5,1-c][1,2,4]triazines interacting with hydrazides and thiosemicarbazide to form new compounds through triazine ring opening highlight the chemical versatility and reactivity of the triazine ring system (Saloutin et al., 2006).
Mechanism of Action
Future Directions
The compound shows promise as a CDK2 inhibitor and potential cancer treatment . Future research could involve further testing of its biological activity, potential side effects, and efficacy in comparison to other CDK2 inhibitors. It could also involve the development of methods to synthesize the compound more efficiently or with fewer byproducts .
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4OS2/c17-10-3-1-4-11(18)9(10)8-25-16-20-19-15(23)13-7-12(21-22(13)16)14-5-2-6-24-14/h1-7H,8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHOPCFBAWKASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)
![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)



![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)



![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)


![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)
